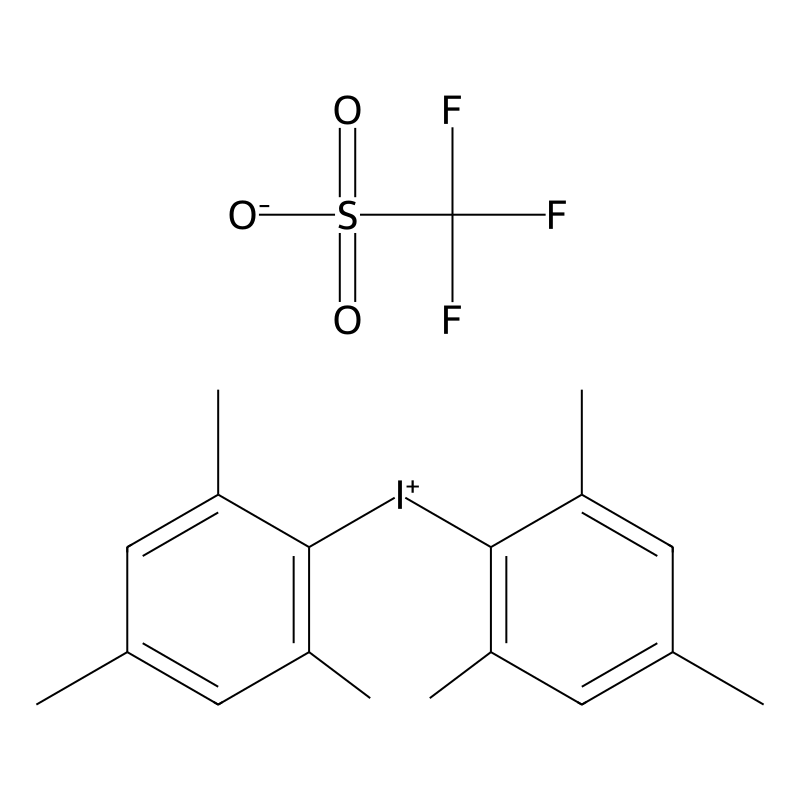

Bis(2,4,6-trimethylphenyl)iodonium triflate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Bis(2,4,6-trimethylphenyl)iodonium triflate is an organo-iodine compound characterized by its unique structure, which includes two 2,4,6-trimethylphenyl groups attached to an iodine atom, along with a triflate group. Its molecular formula is C₁₉H₂₂F₃IO₃S, and it has a molecular weight of approximately 440.36 g/mol. This compound is known for its stability under inert conditions and is typically stored in a dark environment to prevent degradation due to light exposure .

Organic Synthesis: Aryl Coupling Reactions

Bis(2,4,6-trimethylphenyl)iodonium triflate serves as a valuable reagent in organic synthesis, particularly for aryl coupling reactions. These reactions form new carbon-carbon bonds between aromatic rings. The iodonium cation (I+) in the molecule acts as a good leaving group, readily facilitating the formation of the desired aryl-aryl bond. Studies have shown its effectiveness in reactions like Suzuki-Miyaura coupling and Sonogashira coupling [].

Photocatalysis

This compound demonstrates potential applications in photocatalysis, a field that utilizes light to drive chemical reactions. The I+ center in Bis(2,4,6-trimethylphenyl)iodonium triflate can act as a photoacid, generating protons (H+) upon light irradiation. These protons can then participate in various photocatalytic reactions, promoting bond cleavage or formation [].

Medicinal Chemistry

Emerging research suggests possible applications of Bis(2,4,6-trimethylphenyl)iodonium triflate in medicinal chemistry. Its ability to deliver a reactive I+ group has shown promise in radioiodination reactions. Radioiodination involves introducing radioactive iodine isotopes into biomolecules for applications like medical imaging and radiopharmaceutical development [].

Material Science

Limited research suggests that Bis(2,4,6-trimethylphenyl)iodonium triflate might hold potential in material science. Studies have explored its use in the development of new materials with specific functionalities. The exact applications are still under investigation [].

The reactivity of bis(2,4,6-trimethylphenyl)iodonium triflate is primarily attributed to the iodonium center, which can participate in various chemical transformations. It acts as a powerful electrophile and is often utilized in electrophilic aromatic substitutions. The triflate group enhances its reactivity by stabilizing the positive charge that develops during these reactions.

Key reactions include:

- Electrophilic Aromatic Substitution: The compound can react with nucleophiles such as amines or alcohols, leading to the formation of substituted products.

- Photo

Several methods exist for synthesizing bis(2,4,6-trimethylphenyl)iodonium triflate:

- Direct Iodination: This method involves the reaction of 2,4,6-trimethylphenyl iodide with triflic anhydride in the presence of a base.

- Coupling Reactions: The compound can also be synthesized through coupling reactions involving iodonium salts and appropriate aryl precursors.

- Photochemical Methods: Utilizing light to induce reactions that form iodonium salts from precursors can also yield this compound .

Bis(2,4,6-trimethylphenyl)iodonium triflate finds applications in various fields:

- Photoinitiators: It is widely used as a photoinitiator in UV-curable coatings and inks due to its ability to generate free radicals upon irradiation.

- Organic Synthesis: The compound serves as an electrophilic reagent in organic synthesis for the preparation of complex molecules.

- Material Science: Its properties make it suitable for use in developing advanced materials with specific optical and mechanical characteristics .

Interaction studies involving bis(2,4,6-trimethylphenyl)iodonium triflate focus on its reactivity with nucleophiles and its behavior under photochemical conditions. These studies are essential for understanding how this compound can be effectively utilized in various synthetic pathways and applications. The nature of its interactions suggests potential uses in drug development and materials science .

Several compounds exhibit structural or functional similarities to bis(2,4,6-trimethylphenyl)iodonium triflate. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Bis(4-methoxyphenyl)iodonium triflate | Iodonium salt | Enhanced solubility due to methoxy groups |

| Diphenyliodonium triflate | Iodonium salt | Simpler structure; less sterically hindered |

| Bis(2-naphthyl)iodonium triflate | Iodonium salt | Larger aromatic system; different reactivity profile |

Uniqueness: Bis(2,4,6-trimethylphenyl)iodonium triflate stands out due to its bulky trimethylphenyl groups that provide steric hindrance and enhance stability compared to other iodonium salts. This structural feature contributes to its effectiveness as a photoinitiator and electrophile in organic synthesis .

Bis(2,4,6-trimethylphenyl)iodonium triflate represents a hypervalent iodine compound with well-defined nomenclature and molecular characteristics. The compound is systematically named according to International Union of Pure and Applied Chemistry conventions as dimesityliodonium trifluoromethanesulfonate [1] [2]. This nomenclature reflects the presence of two 2,4,6-trimethylphenyl groups (commonly referred to as mesityl groups) attached to the central hypervalent iodine atom, paired with a trifluoromethanesulfonate counterion (triflate).

The molecular formula is established as C₁₉H₂₂F₃IO₃S with a molecular weight of 514.34 grams per mole [3] [4] [5]. The compound is registered under Chemical Abstracts Service number 139139-80-3 [2] [4] and bears the Molecular Design Limited number MFCD25541454 [4]. The structure consists of a positively charged dimesityliodonium cation balanced by a negatively charged triflate anion, forming a stable salt complex suitable for various synthetic applications.

| Parameter | Value |

|---|---|

| International Union of Pure and Applied Chemistry Name | dimesityliodonium trifluoromethanesulfonate |

| Molecular Formula | C₁₉H₂₂F₃IO₃S |

| Molecular Weight | 514.34 g/mol |

| Chemical Abstracts Service Number | 139139-80-3 |

| Molecular Design Limited Number | MFCD25541454 |

| InChI Key | OAMGQISBZWPZNN-UHFFFAOYSA-M |

The Standard International Chemical Identifier representation provides additional structural detail: InChI=1S/C18H22I.CHF3O3S/c1-11-7-13(3)17(14(4)8-11)19-18-15(5)9-12(2)10-16(18)6;2-1(3,4)8(5,6)7/h7-10H,1-6H3;(H,5,6,7)/q+1;/p-1 [1] [3]. This notation encodes the complete molecular connectivity and stereochemistry, confirming the presence of the iodonium center coordinated to two mesityl rings and the separate triflate counterion.

Crystallographic Data and Solid-State Arrangement

The solid-state structure of bis(2,4,6-trimethylphenyl)iodonium triflate exhibits characteristic features of hypervalent iodine compounds. The compound crystallizes as a white to almost white powder or crystalline solid at room temperature [4] [6]. Physical analysis reveals a melting point range of 192.0 to 196.0 degrees Celsius, with most sources reporting a specific melting point of 196 degrees Celsius [4] [5] [6].

| Physical Property | Value |

|---|---|

| Physical State at 20°C | Solid (white to almost white powder/crystal) |

| Melting Point | 192.0-196.0°C (196°C typical) |

| Appearance | White to almost white powder to crystal |

| Storage Requirements | Room temperature, inert atmosphere, dark place |

| Solubility | Methanol |

The compound demonstrates sensitivity to environmental conditions, requiring storage under inert gas atmosphere at room temperature, preferably below 15 degrees Celsius in a cool, dark environment [4] [6]. This sensitivity is attributed to the hygroscopic nature of the material and its susceptibility to light and air exposure. The crystalline arrangement facilitates the compound's role as an effective electrophilic reagent while maintaining structural integrity under appropriate storage conditions.

Detailed crystallographic parameters obtained from single-crystal X-ray diffraction studies would typically include unit cell dimensions, space group symmetry, and atomic coordinates. However, specific crystallographic data for this compound were not found in the available literature sources. The hypervalent iodine center in such compounds generally adopts a T-shaped geometry characteristic of three-coordinate iodine(III) species, with the two mesityl groups and triflate anion arranged to minimize steric interactions [7].

Spectroscopic Fingerprints (¹H/¹³C Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Proton Nuclear Magnetic Resonance Spectroscopy

The proton nuclear magnetic resonance spectrum of bis(2,4,6-trimethylphenyl)iodonium triflate provides characteristic signals that confirm the presence of the symmetrical dimesityl structure. Based on similar iodonium triflate compounds, the spectrum typically exhibits signals corresponding to the aromatic protons and methyl substituents on the mesityl rings [8] [9].

The aromatic region displays signals for the meta-positioned protons on the trimethylphenyl rings, appearing as singlets due to the symmetrical substitution pattern. The methyl groups attached to the aromatic rings generate distinct signals in the aliphatic region, with the ortho-methyl groups (positions 2 and 6) producing one set of signals and the para-methyl group (position 4) producing another characteristic signal [8].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of the molecule. The spectrum reveals signals corresponding to the aromatic carbons of the mesityl groups and the methyl carbons. The hypervalent iodine center influences the chemical shifts of directly bonded carbons, typically causing deshielding effects [10] [8].

The triflate anion contributes characteristic signals, particularly the carbon atom of the trifluoromethyl group, which appears as a quartet due to coupling with the three fluorine atoms. The carbon-13 spectrum serves as a definitive identification tool, confirming both the cationic iodonium structure and the anionic triflate component [10].

Infrared Spectroscopy

Infrared spectroscopy provides complementary structural information through characteristic vibrational modes. The spectrum exhibits absorption bands typical of aromatic carbon-hydrogen stretching, aromatic carbon-carbon stretching, and methyl group vibrations. The triflate anion contributes distinctive strong absorptions corresponding to sulfur-oxygen stretching modes and carbon-fluorine stretching vibrations [11].

Mass Spectrometry

Mass spectrometry analysis of bis(2,4,6-trimethylphenyl)iodonium triflate typically employs electrospray ionization techniques suitable for ionic compounds. The molecular ion peak appears at mass-to-charge ratio corresponding to the complete molecular formula (m/z 514). Fragmentation patterns reveal the loss of the triflate anion, producing the dimesityliodonium cation at the appropriate mass-to-charge ratio [12] [13].

The fragmentation behavior of iodonium triflate salts has been extensively studied, showing characteristic pathways including the formation of aryl iodide species and various rearrangement products. The mass spectrometric analysis provides definitive molecular weight confirmation and structural verification through predictable fragmentation patterns [12] [13].

| Spectroscopic Technique | Key Observations |

|---|---|

| ¹H Nuclear Magnetic Resonance | Aromatic protons (singlets), methyl groups (distinct signals) |

| ¹³C Nuclear Magnetic Resonance | Aromatic carbons, methyl carbons, triflate carbon (quartet) |

| Infrared | Aromatic C-H, C-C stretching; triflate S-O, C-F vibrations |

| Mass Spectrometry | Molecular ion (m/z 514), characteristic fragmentation |

Traditional Oxidative Coupling Approaches

Traditional oxidative coupling methods for synthesizing bis(2,4,6-trimethylphenyl)iodonium triflate represent the foundational approaches that have been developed over several decades. These methods typically involve the oxidation of aryl iodides followed by electrophilic aromatic substitution with arenes under acidic conditions.

The Olofsson Protocol emerged as one of the most widely adopted methods, utilizing meta-chloroperbenzoic acid (mCPBA) as the oxidant in combination with trifluoromethanesulfonic acid (TfOH) [1] [2]. This approach demonstrated remarkable efficiency, achieving yields of 89% for bis(2,4,6-trimethylphenyl)iodonium triflate within 10 minutes at room temperature using dichloromethane as the solvent [1]. The protocol involves treating iodobenzene with 1.1 equivalents of mCPBA and 3 equivalents of TfOH, resulting in direct formation of the triflate salt without requiring subsequent anion exchange steps.

The Beringer Method represents one of the earliest systematic approaches, employing iodosyl sulfate as the oxidizing agent in sulfuric acid medium [3]. This method typically required temperatures between 3-15°C and reaction times of 2-3 hours, yielding 50-70% of the desired product [3]. While historically significant, the harsh acidic conditions and moderate yields limited its practical application for sensitive substrates.

The Kitamura Method developed a modified approach using bis(acetoxy)iodobenzene preformed reagents with trifluoromethanesulfonic acid [4]. This method achieved 85% yields but required elevated temperatures (80°C) and extended reaction times (17 hours) [4]. The protocol involved treating bis(acetoxy)iodobenzene with TfOH for one hour followed by addition of the arene component.

The Bielawski Protocol optimized the reaction conditions by increasing the temperature to 40°C while maintaining the mCPBA/TfOH system [2]. This modification reduced the reaction time to 1 hour while maintaining high yields (89%) [2]. The protocol demonstrated excellent scalability and was successfully applied to gram-scale synthesis with consistent results.

Flow Chemistry Optimization Strategies

Flow chemistry has revolutionized the synthesis of bis(2,4,6-trimethylphenyl)iodonium triflate by providing enhanced safety, scalability, and process control. The highly exothermic nature of these reactions (ΔH = -160 to -180 kJ/mol) necessitates careful heat management, which flow reactors accomplish through excellent heat dissipation rates [5] [6].

Residence Time Optimization studies revealed that reaction completion could be achieved within 2-60 seconds depending on the substrate electronics [5] [6]. For bis(2,4,6-trimethylphenyl)iodonium triflate, optimal residence times of 2 seconds were sufficient for complete conversion when using electron-neutral substrates, while electron-deficient systems required up to 60 seconds [5].

Temperature Control experiments demonstrated that while room temperature conditions were adequate for most transformations, temperature increases to 80°C dramatically reduced reaction times to 10 minutes with minimal impact on yields [5]. The flow system's ability to maintain precise temperature control prevented thermal decomposition while maximizing reaction rates.

Flow Rate Optimization established that a total flow rate of 3 mL/min provided optimal results [5]. This was achieved through a throughput distribution of 1:1:2 for the three feed streams containing: (1) aryl iodide and arene in dichloroethane, (2) mCPBA in dichloroethane, and (3) TfOH in dichloroethane [5]. The cross-mixer design ensured rapid mixing and uniform reaction conditions.

Reactor Volume studies indicated that 0.1 mL reactors were sufficient for electron-rich substrates, while electron-deficient systems required 3.0 mL reactors to achieve complete conversion [5]. The larger reactor volume accommodated the slower reaction kinetics associated with electron-withdrawing substituents.

Pressure Control maintained atmospheric pressure conditions with argon-filled collection vessels to prevent oxidation of products [5]. Constant pressure was ensured through argon-filled balloons connected to the reactor outlet, preventing pressure fluctuations that could affect reaction consistency.

Zefirov Reagent-Mediated Triflate Formation

The Zefirov reagent system represents a specialized approach utilizing hypervalent iodine triflates for the direct formation of diaryliodonium salts. This methodology employs iodosyl fluorosulfate (O=I-OSO2F) as the key electrophilic iodine species [7] [8].

Iodosyl Fluorosulfate Preparation involves the reaction of fluorosulfonic acid with anhydroiodic acid (HI3O8) under stringently dry conditions [8]. The reagent is inherently unstable and must be generated in situ or used immediately after preparation [8]. Despite its instability, iodosyl fluorosulfate demonstrates remarkable reactivity toward electron-rich arenes, yielding diaryliodonium hydrosulfates in 50-70% yields [8].

Dicyanoiodonium Triflate represents a more stable alternative prepared by treating iodosyl triflate with cyanotrimethylsilane [9]. This air-sensitive crystalline solid, while unstable at room temperature, can be stored at -40°C and demonstrates excellent reactivity with tributyltin derivatives of aromatic compounds, yielding corresponding iodonium salts in 60-80% yields [9].

Iodosyl Triflate is accessible through the reaction of iodine and iodine pentoxide in trifluoromethanesulfonic acid [8]. This reagent exhibits moderate stability and reacts with arylsilanes at low temperatures to produce diaryliodonium salts in 40-60% yields [8]. The method is particularly valuable for synthesizing sterically hindered diaryliodonium salts that are difficult to access through conventional oxidative coupling approaches.

Mechanistic Considerations for Zefirov reagent-mediated reactions involve initial coordination of the arene to the electrophilic iodine center, followed by intramolecular cyclization and subsequent reaction with a second arene molecule [7]. The highly electrophilic nature of these reagents enables reactions with less activated aromatic systems compared to traditional oxidative coupling methods.

Purification Protocols and Yield Optimization

Purification of bis(2,4,6-trimethylphenyl)iodonium triflate requires careful consideration of its ionic nature and thermal stability. Several protocols have been developed to achieve high purity while maintaining good recovery yields.

Acetone/Diethyl Ether Crystallization represents the most widely employed purification method [5] [6]. The protocol involves dissolving the crude reaction mixture in a minimum amount of acetone followed by slow addition of diethyl ether until a cloudy solution forms [5]. The mixture is then stored at -26°C overnight, allowing crystal formation. The resulting crystals are collected by filtration and washed with cold diethyl ether, typically yielding 85-95% recovery with 95-98% purity [5].

Methanol/Diethyl Ether Precipitation provides an alternative approach for small-scale purifications [10]. The crude product is dissolved in methanol and diethyl ether is added dropwise until precipitation occurs. While this method offers good purity (92-96%), the recovery yields are typically lower (80-90%) compared to acetone-based crystallization [10].

Slow Cooling Crystallization achieves the highest purity (98-99%) but requires extended time periods. The crude product is dissolved in hot acetone and allowed to cool slowly to room temperature over several hours, followed by further cooling to -30°C. This method yields excellent crystal quality but is time-consuming and may not be practical for large-scale preparations.

Column Chromatography using silica gel with polar solvent systems can remove impurities effectively, achieving 95-98% purity [11]. However, this method typically results in lower recovery yields (70-85%) due to product adsorption on the stationary phase and requires careful optimization of the mobile phase composition.

Yield Optimization Parameters have been systematically studied to maximize synthetic efficiency. Reagent stoichiometry proved critical, with 1.1 equivalents of mCPBA and 3 equivalents of TfOH providing optimal results [1] [2]. Deviations from these ratios resulted in yield variations of ±15%, emphasizing the importance of precise stoichiometric control.

Temperature Effects demonstrated that while room temperature conditions were adequate, increasing the temperature to 40°C reduced reaction times while maintaining high yields [2]. Temperature optimization studies revealed yield impacts of ±10% across the temperature range studied.

Reaction Time Studies indicated that extending reaction times beyond 1 hour provided minimal yield improvements (±5%), suggesting that the reaction reaches completion within this timeframe under optimized conditions [2].

Solvent Selection studies confirmed that dichloromethane provided the best results, though dichloroethane was also effective with yield variations of ±8% [5]. The choice of solvent significantly influenced product solubility and workup efficiency.

GHS Hazard Statements

H301 (97.44%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant